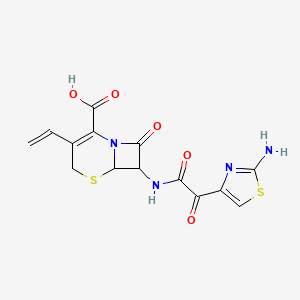
Cefdinir Glyoxalic Analo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefdinir Glyoxalic Analog is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is chemically known as (6R,7R)-7-[2-(2-Aminothiazol-4-yl)-2-oxoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used as a reference standard in analytical method development and validation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefdinir Glyoxalic Analog involves multiple steps, starting from the core cephalosporin structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of Cefdinir Glyoxalic Analog follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Cefdinir Glyoxalic Analog undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the glyoxalic moiety.
Reduction: Typically involves the reduction of the oxo groups.
Substitution: Commonly occurs at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Cefdinir Glyoxalic Analog is used extensively in scientific research, particularly in:
Chemistry: As a reference standard for analytical method development and validation.
Biology: Studying the interaction of cephalosporins with bacterial enzymes.
Medicine: Investigating the efficacy and stability of cephalosporin derivatives.
Industry: Quality control and assurance in the production of cephalosporin antibiotics.
Mechanism of Action
Cefdinir Glyoxalic Analog, like Cefdinir, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . The compound’s unique structure allows it to resist inactivation by beta-lactamase enzymes, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Cefdinir: The parent compound, used to treat bacterial infections.
Cefixime: Another third-generation cephalosporin with a similar mechanism of action.
Cefpodoxime: Known for its broad-spectrum activity against gram-positive and gram-negative bacteria.
Uniqueness
Cefdinir Glyoxalic Analog is unique due to its specific glyoxalic moiety, which provides distinct analytical properties. This makes it particularly valuable in method development and validation processes .
Properties
Molecular Formula |
C14H12N4O5S2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23) |
InChI Key |
USEZCSSBFVPIRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















